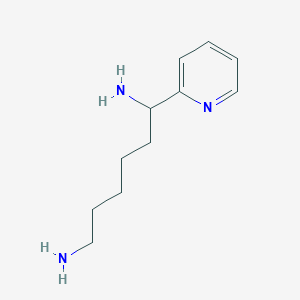![molecular formula C15H13N3O B1627815 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline CAS No. 915922-92-8](/img/structure/B1627815.png)
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline
Vue d'ensemble
Description
The compound “2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline” is a derivative of 1,2,4-oxadiazole . The 1,2,4-oxadiazole ring has received considerable attention due to its unique bioisosteric properties and a wide spectrum of biological activities . It’s a perfect framework for novel drug development .
Synthesis Analysis
The synthesis of 1,2,4-oxadiazole-based compounds has been a topic of interest in recent years . The synthesis of such compounds often involves the use of carboxylic acids as feedstocks to produce 1,2-diacyl hydrazines or N-acyl hydrazones .Molecular Structure Analysis
Oxadiazoles are five-membered heterocyclic compounds containing one oxygen and two nitrogen atoms . Depending on the position of nitrogen atoms, oxadiazoles may occur in the form of four different isomers: 1,2,3-oxadiazole, 1,2,4-oxadiazole, 1,2,5-oxadiazole, and 1,3,4-oxadiazole .Chemical Reactions Analysis
The chemical reactions involving 1,2,4-oxadiazole derivatives are diverse. The oxadiazole ring can participate in various reactions due to the presence of nitrogen and oxygen atoms .Applications De Recherche Scientifique
Synthesis and Characterization
1,3,4-Oxadiazole derivatives are synthesized through various chemical reactions, often involving multistep schemes starting from benzohydrazide or other precursors. These compounds are characterized using spectroscopic methods such as FT-IR, NMR, and mass spectrometry, confirming their structures and exploring their potential as novel biologically active compounds (S. Kavitha, K. Kannan, S. Gnanavel, 2016).
Biological Evaluation
Although excluding direct drug applications, it's noteworthy that oxadiazole derivatives are evaluated for various biological activities, including antidiabetic, anti-inflammatory, and anticancer properties. These evaluations provide insights into their potential therapeutic uses and guide further chemical modifications to enhance their activity (S. Kavitha, K. Kannan, S. Gnanavel, 2016).
Potential as Chemosensors and Fluorescence Studies
Compounds with 1,3,4-oxadiazole cores are investigated for their potential as chemosensors, displaying selective and colorimetric properties for detecting specific ions. Their unique structural features enable them to interact selectively with target molecules, making them useful in analytical and environmental monitoring applications (Jiantao Ma et al., 2013). Furthermore, their fluorescence properties are explored for sensing applications, such as aniline detection, leveraging their ability to undergo fluorescence quenching in the presence of specific analytes (L. Naik, I. Khazi, G. H. Malimath, 2018).
Electroluminescence and Material Science Applications
The synthesis and structural characterization of oxadiazole derivatives extend to their use in material science, particularly in the development of electroluminescent materials and organic light-emitting diodes (OLEDs). These compounds exhibit promising photophysical properties, including high luminescence and quantum yields, making them candidates for applications in electronic and photonic devices (Dileep A. K. Vezzu et al., 2010).
Orientations Futures
Mécanisme D'action
Target of Action
Compounds with a 1,2,4-oxadiazole scaffold have been synthesized as anti-infective agents with anti-bacterial, anti-viral, and anti-leishmanial activities . These compounds likely target key enzymes or proteins in these pathogens, disrupting their life cycle and preventing infection.
Mode of Action
1,2,4-oxadiazoles are known to interact with their targets by binding to active sites, leading to inhibition of the target’s function . This interaction can result in changes to the pathogen’s ability to replicate or survive, effectively treating the infection.
Biochemical Pathways
Given the anti-infective activity of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may interfere with essential biochemical pathways in pathogens, such as dna replication, protein synthesis, or cell wall synthesis .
Result of Action
Based on the known activities of similar 1,2,4-oxadiazole compounds, it can be inferred that the compound may lead to the death of the pathogen, thereby clearing the infection .
Propriétés
IUPAC Name |
2-[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O/c1-10-6-2-3-7-11(10)14-17-15(19-18-14)12-8-4-5-9-13(12)16/h2-9H,16H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJNVNBNUHLANPW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C2=NOC(=N2)C3=CC=CC=C3N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90589713 | |
| Record name | 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-YL]aniline | |
CAS RN |
915922-92-8 | |
| Record name | 2-[3-(2-Methylphenyl)-1,2,4-oxadiazol-5-yl]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90589713 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![1-{[(3,4-Dichlorophenyl)methyl]amino}cyclohexane-1-carboxylic acid](/img/structure/B1627736.png)
![[(9H-Fluoren-9-ylmethoxycarbonylamino)]-naphthalen-1-yl-acetic acid](/img/structure/B1627737.png)
![Benzyl [4'-(aminomethyl)[1,1'-biphenyl]-3-yl]carbamate](/img/structure/B1627738.png)
![1-[(4-Fluorophenyl)methyl]-1,2,3,4-tetrahydroquinoxaline](/img/structure/B1627739.png)
![5-Chloro-6,6a-dihydro-1aH-1-oxa-cyclopropa[a]indene](/img/structure/B1627741.png)
![7-hydroxy-2,3-dihydropyrrolo[2,1-b]quinazolin-9(1H)-one](/img/structure/B1627742.png)




![2-(2-Methoxyphenyl)-6-(4-methoxyphenyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B1627750.png)

